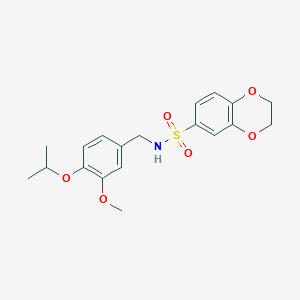![molecular formula C18H13BrN2O3 B4673279 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4673279.png)
3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile, also known as ABPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPN belongs to the family of acrylonitriles, which are known for their diverse biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has been shown to target the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and induction of oxidative stress. 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile is its versatility as a building block for the synthesis of other compounds. 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile. One direction is the development of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile-based materials with novel properties, such as stimuli-responsive materials and self-healing materials. Another direction is the development of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile-based anticancer agents with improved efficacy and reduced toxicity. Additionally, the study of the mechanism of action of 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile may lead to the discovery of new targets for cancer therapy.
Aplicaciones Científicas De Investigación
3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile can be used as a building block for the synthesis of other compounds due to its unique chemical properties. In materials science, 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has been used to prepare novel polymers and nanoparticles with desirable properties. In medicinal chemistry, 3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-2-8-24-18-7-6-13(10-17(18)19)9-15(12-20)14-4-3-5-16(11-14)21(22)23/h2-7,9-11H,1,8H2/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSVQDXPXBHEU-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4673210.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673214.png)
![methyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4673223.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673231.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4673244.png)
![3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4673256.png)
![5-({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4673259.png)
![4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
![ethyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4673271.png)

![N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4673284.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4673289.png)
